Methyl 2-amino-3-chloro-5-methoxybenzoate
Overview
Description
Methyl 2-amino-3-chloro-5-methoxybenzoate is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of benzoic acid and features a methoxy group, an amino group, and a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-chloro-5-methoxybenzoate typically involves the chlorination of 2-amino-3-methylbenzoic acid followed by esterification. One common method starts with 2-amino-3-methylbenzoic acid, which undergoes chlorination using a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure regioselectivity, resulting in the formation of 2-amino-3-chloro-5-methylbenzoic acid. This intermediate is then esterified using methanol and an acid catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to maximize yield and purity. The chlorination and esterification steps are carefully monitored, and the final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-chloro-5-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles through reactions such as the Suzuki coupling, where a boronic acid is used in the presence of a palladium catalyst.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines with different substituents.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can participate in transesterification reactions to form different esters.
Common Reagents and Conditions
Chlorination: N-chlorosuccinimide (NCS) in DMF.
Esterification: Methanol with an acid catalyst.
Suzuki Coupling: Boronic acid, palladium catalyst, and a base such as potassium carbonate.
Major Products
Substitution Products: Various substituted benzoates depending on the nucleophile used.
Oxidation Products: Nitro derivatives.
Reduction Products: Different amines.
Scientific Research Applications
Methyl 2-amino-3-chloro-5-methoxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Pharmaceutical Research: The compound is studied for its potential biological activities and as a building block for drug development.
Material Science: It is used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-chloro-5-methoxybenzoate depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The presence of functional groups like the amino and methoxy groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing its activity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-chlorobenzoate: Similar structure but lacks the methoxy group.
Methyl 2-methoxybenzoate: Similar structure but lacks the amino and chlorine groups.
2-Amino-3-chloro-5-methylbenzoic acid: Similar structure but in acid form instead of ester.
Uniqueness
Methyl 2-amino-3-chloro-5-methoxybenzoate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .
Properties
IUPAC Name |
methyl 2-amino-3-chloro-5-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-5-3-6(9(12)14-2)8(11)7(10)4-5/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJJZVFKZDFADY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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